4-(3-Chlorobenzyl)piperidine

Descripción general

Descripción

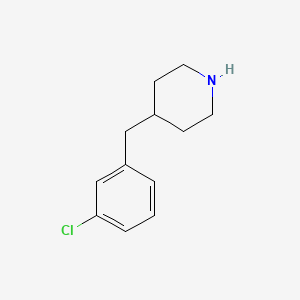

4-(3-Chlorobenzyl)piperidine is an organic compound with the molecular formula C12H16ClN. It is a derivative of piperidine, where the piperidine ring is substituted with a 3-chlorobenzyl group at the fourth position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorobenzyl)piperidine typically involves the reaction of piperidine with 3-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the piperidine nitrogen.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of solvents like ethanol or acetonitrile can enhance the solubility of the reactants and improve the reaction rate .

Análisis De Reacciones Químicas

Types of Reactions: 4-(3-Chlorobenzyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like hydroxide, cyanide, or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(3-Chlorobenzyl)piperidine serves as a precursor in the synthesis of various pharmacologically active piperidine derivatives. These derivatives are integral to over twenty classes of pharmaceuticals, particularly in the development of new therapeutic agents. The compound’s unique structure allows for modifications that enhance biological activity and specificity.

Case Study: Synthesis of Piperidine Derivatives

Research has demonstrated the successful synthesis of biologically active piperidines using this compound as a building block. Techniques such as hydrogenation, cyclization, and amination have been employed to produce derivatives that exhibit promising drug-like properties. For example, derivatives synthesized from this compound have shown efficacy in inhibiting key biological targets in cancer and neurodegenerative diseases.

Neuropharmacology

In neuroscience, derivatives of this compound are investigated for their effects on neuronal function and survival. Studies have indicated potential neuroprotective properties, making this compound a candidate for treating neurodegenerative disorders.

Experimental Findings

- Neuroprotective Studies : In vitro assays using neuronal cultures demonstrated that certain derivatives can enhance neuronal survival under stress conditions, suggesting their potential use in therapies for diseases like Alzheimer's and Parkinson's.

- Behavioral Tests : Animal models treated with these derivatives exhibited improved locomotor activity, indicating possible therapeutic benefits against neurodegeneration .

Cancer Research

The compound's derivatives are also being studied for anti-tumor properties. Research has focused on their ability to inhibit cancer cell proliferation and induce apoptosis.

Case Study: Anti-Tumor Activity

In vitro studies on various cancer cell lines revealed that specific derivatives of this compound significantly reduced cell viability and induced apoptosis through caspase activation pathways. These findings suggest that the compound could be pivotal in developing new cancer therapies.

Chemical Biology

In chemical biology, this compound acts as a molecular probe to study biological processes. Its ability to interact with specific biological targets allows researchers to elucidate mechanisms underlying various diseases.

Applications in Proteomics

The compound is utilized as a biochemical tool for studying protein interactions and functions. It can serve as a tagging agent in proteomic analyses, enhancing our understanding of protein dynamics within cellular environments.

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard or reagent in chromatographic methods such as HPLC or GC-MS. Its role in calibration curves aids in the identification and quantification of other substances.

Industrial Applications

The compound also finds utility in industrial applications, particularly in the synthesis of agrochemicals and pharmaceuticals. Its reactive sites facilitate the formation of complex organic molecules essential for various industrial processes.

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 4-(3-Chlorobenzyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular targets depend on the specific application and the structure of the compound being synthesized .

Comparación Con Compuestos Similares

4-(4-Chlorobenzyl)piperidine: Similar structure but with the chlorine atom at the fourth position of the benzyl group.

3-(4-Chlorobenzyl)piperidine: The piperidine ring is substituted at the third position instead of the fourth.

4-(3-Fluorobenzyl)piperidine: The chlorine atom is replaced by a fluorine atom.

Uniqueness: 4-(3-Chlorobenzyl)piperidine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the chlorine atom can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds .

Actividad Biológica

4-(3-Chlorobenzyl)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a 3-chlorobenzyl group. This structural configuration is crucial for its biological activity, influencing interactions with various biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antitumor Activity : Research indicates that piperidine derivatives, including this compound, exhibit significant antitumor effects against various cancer cell lines such as HCT-116, T-47D, and PC-3. These effects are mediated through modulation of cell signaling pathways and gene expression alterations .

- Cholinesterase Inhibition : The compound has been shown to inhibit cholinesterase enzymes, which play a vital role in neurotransmission. This inhibition can lead to increased levels of acetylcholine, potentially offering therapeutic benefits in neurodegenerative diseases .

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activities, suggesting that this compound may possess similar properties. Its effectiveness against various pathogens could be explored further in drug development.

The mechanisms underlying the biological activity of this compound involve several biochemical interactions:

- Enzyme Interaction : The compound interacts with specific enzymes through hydrogen bonding and hydrophobic interactions, leading to the formation of stable complexes essential for its therapeutic effects. This interaction is critical in modulating metabolic pathways associated with disease processes .

- Cellular Signaling Modulation : By influencing cellular signaling pathways, the compound can alter gene expression and cellular metabolism, contributing to its antitumor and neuroprotective effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antitumor Efficacy : A study assessed the antitumor properties of various piperidine derivatives, including this compound, revealing IC50 values indicating potent inhibition of cancer cell proliferation across multiple lines .

- Neuroprotective Effects : Research indicated that at lower doses, the compound exhibited antipsychotic-like effects with minimal adverse reactions in animal models. However, higher doses resulted in neurotoxicity, highlighting the importance of dosage optimization .

- Metabolic Stability : Investigations into the metabolic pathways revealed that this compound undergoes transformations that influence its pharmacokinetics. The stability and bioavailability were assessed through in vitro studies using liver microsomes .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

4-[(3-chlorophenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c13-12-3-1-2-11(9-12)8-10-4-6-14-7-5-10/h1-3,9-10,14H,4-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIQMUCBWUBNNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625267 | |

| Record name | 4-[(3-Chlorophenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251107-31-0 | |

| Record name | 4-[(3-Chlorophenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.